molecular formula C10H8FN B1590990 4-Fluoronaphthalen-1-amine CAS No. 438-32-4

4-Fluoronaphthalen-1-amine

Cat. No. B1590990
CAS RN: 438-32-4
M. Wt: 161.18 g/mol
InChI Key: OHGQJGPCYSDTGN-UHFFFAOYSA-N
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Description

4-Fluoronaphthalen-1-amine is a chemical compound with the molecular formula C10H8FN . It is used in various research and industrial applications .


Molecular Structure Analysis

The molecular structure of 4-Fluoronaphthalen-1-amine consists of a naphthalene core, which is a polycyclic aromatic hydrocarbon composed of two fused benzene rings. The ‘4-Fluoro’ indicates that a fluorine atom is attached to the fourth carbon of the naphthalene core, and the ‘1-amine’ indicates that an amine group (-NH2) is attached to the first carbon .


Physical And Chemical Properties Analysis

4-Fluoronaphthalen-1-amine is a solid under normal conditions . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C . The compound has a molecular weight of 161.18 .

Scientific Research Applications

Metabolism Studies

4-Fluoronaphthalen-1-amine has been studied for its metabolic pathways in organisms like Cunninghamella elegans. Research revealed that this compound is predominantly oxidized at specific positions, forming various metabolites including hydroxy-tetralone, hydroxy-naphthalene, and others. These findings are significant in understanding the environmental and biological transformations of fluoroaromatic compounds (Cerniglia et al., 1984).

Material Science Applications

In material science, derivatives of naphthylamine, including 4-Fluoronaphthalen-1-amine, have been utilized in synthesizing high glass-transition temperature polymers. These polymers exhibit promising properties for applications such as blue-light-emitting materials, highlighting the compound's relevance in advanced material development (Liou et al., 2006).

Bioimaging Applications

4-Fluoronaphthalen-1-amine-based compounds have been explored for their potential in bioimaging. For instance, naphthylhydrazone derivatives have shown effectiveness as selective and sensitive chemosensors for metal ions, with applications in fluorescence imaging in biological systems (Anbu et al., 2012).

Safety And Hazards

4-Fluoronaphthalen-1-amine is labeled with the signal word 'Warning’ . The associated hazard statements are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The recommended precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

4-fluoronaphthalen-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FN/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-6H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHGQJGPCYSDTGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20570457
Record name 4-Fluoronaphthalen-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20570457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoronaphthalen-1-amine

CAS RN

438-32-4
Record name 4-Fluoronaphthalen-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20570457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Fluoro-1-nitro-naphthalene (1 g) was dissolved in EtOAc (20 mL) and placed into a hydrogenating flask containing Palladium on activated charcoal (10%, 0.3 g). The reaction mixture was hydrogenated at 50 psi for 5 hr. During the reaction, the pressure of the hydrogen dropped due to the consuming of the hydrogen, and it was brought back to 50 psi a few times. Finally, the reaction stopped when all the starting material was used. The resulting solution was filtered through a pad of celite and washed with EtOAc (20 mL). The clear filtrate was concentrated and dried under vacuum to yield 4-Fluoro-1-aminonaphthalene.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.3 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
M Munck af Rosenschöld… - Journal of Medicinal …, 2019 - ACS Publications
… formed racemic (rac-) alcohol rac-37 was oxidized with manganese dioxide to form the ketone rac-38 that, following a palladium-catalyzed coupling with 4-fluoronaphthalen-1-amine, …
Number of citations: 16 pubs.acs.org
N Coleman, BM Brown, A Oliván-Viguera, V Singh… - Molecular …, 2014 - ASPET
… SKA-106 was prepared from 4-fluoronaphthalen-1-amine (1 g, 6 mmol) according to general method III. The product was isolated as a clear oil (210 mg, 20%). H NMR (500 MHz, …
Number of citations: 53 molpharm.aspetjournals.org
NE Behnke - 2021 - search.proquest.com
Amines, ethers and small strained rings are ubiquitous structural motifs in biologically active compounds and consumer products. The motivation for this work was to develop …
Number of citations: 2 search.proquest.com

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